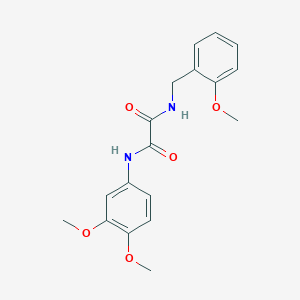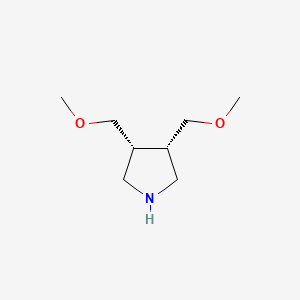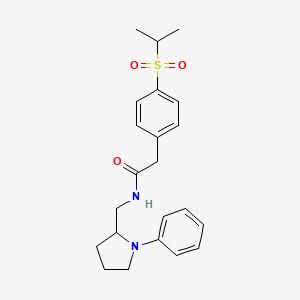
6-(Aminomethyl)-3,3-difluoropiperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Aminomethyl)-3,3-difluoropiperidin-2-one, also known as DFMP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DFMP is a piperidinone derivative that has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for drug discovery and development.
Applications De Recherche Scientifique
Bioisosteric Analogs for Drug Design
The study on difluorophenol derivatives as bioisosteric analogs for carboxylic acids suggests a methodology to increase the lipophilicity of drug candidates, which could be relevant for "6-(Aminomethyl)-3,3-difluoropiperidin-2-one" in the context of developing lipophilic drug molecules with potential enhanced permeability and oral bioavailability (J. Qiu et al., 1999).
Synthetic Pathways and Medicinal Chemistry
A paper describing new synthetic pathways towards valuable 3,3-difluoropiperidines provides insights into synthetic strategies that might be applicable for synthesizing or modifying "this compound." Such methodologies are crucial for the development of novel compounds with potential applications in medicinal chemistry (G. Verniest et al., 2008).
Alzheimer's Disease Research
The utilization of fluorinated compounds in imaging agents for Alzheimer's disease, as shown in the study with [18F]FDDNP, highlights the potential of "this compound" in the development of diagnostic tools or therapeutic agents targeting neurodegenerative diseases (K. Shoghi-Jadid et al., 2002).
Prion Disease and Inhibitory Compounds
Research on the structure-activity relationship of 2-aminopyridine-3,5-dicarbonitrile-based compounds for prion inhibition illustrates the importance of specific structural features in enhancing bioactivity against prion replication. This could imply that modifications to the "this compound" structure might yield compounds with significant bioactivity against prion diseases or other protein misfolding disorders (B. C. May et al., 2007).
Propriétés
IUPAC Name |
6-(aminomethyl)-3,3-difluoropiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2N2O/c7-6(8)2-1-4(3-9)10-5(6)11/h4H,1-3,9H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNNCCRFGWSDAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1CN)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Cyclopropyl-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine dihydrochloride](/img/structure/B2551825.png)
![Potassium 4-(thieno[3,2-b]pyridin-7-yl)benzoate](/img/structure/B2551827.png)





![5-((4-Ethoxyphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2551839.png)

